4-(Difluoromethoxy)-3-ethoxybenzaldehyde

Medicinal Chemistry PDE4 Inhibitors Physicochemical Property Optimization

4-(Difluoromethoxy)-3-ethoxybenzaldehyde (CAS 162401-73-2) is a disubstituted benzaldehyde with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol. It is classified as an organofluorine compound and serves primarily as a research chemical and synthetic intermediate.

Molecular Formula C10H10F2O3
Molecular Weight 216.18 g/mol
CAS No. 162401-73-2
Cat. No. B064093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-3-ethoxybenzaldehyde
CAS162401-73-2
SynonymsBenzaldehyde, 4-(difluoromethoxy)-3-ethoxy- (9CI)
Molecular FormulaC10H10F2O3
Molecular Weight216.18 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OC(F)F
InChIInChI=1S/C10H10F2O3/c1-2-14-9-5-7(6-13)3-4-8(9)15-10(11)12/h3-6,10H,2H2,1H3
InChIKeyGYRYHZYEFPCQIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethoxy)-3-ethoxybenzaldehyde (CAS 162401-73-2): A Specialized Organofluorine Building Block


4-(Difluoromethoxy)-3-ethoxybenzaldehyde (CAS 162401-73-2) is a disubstituted benzaldehyde with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol [1]. It is classified as an organofluorine compound and serves primarily as a research chemical and synthetic intermediate . Its core structure features a benzaldehyde scaffold functionalized with a difluoromethoxy group at the 4-position and an ethoxy group at the 3-position [1]. This specific substitution pattern is critical in medicinal chemistry for optimizing the potency, metabolic stability, and physicochemical properties of drug candidates, notably phosphodiesterase-4 (PDE4) inhibitors .

Why 4-(Difluoromethoxy)-3-ethoxybenzaldehyde Cannot Be Replaced by Common Analogs


Generic substitution among substituted benzaldehydes is not feasible due to the profound influence of the specific alkoxy and fluoroalkoxy substituents on both downstream synthetic reactivity and final compound bioactivity. 4-(Difluoromethoxy)-3-ethoxybenzaldehyde provides a unique combination of a strong electron-withdrawing and lipophilic difluoromethoxy group and a moderately electron-donating ethoxy group [1]. This specific pattern is not replicated by analogs such as 4-methoxy-3-ethoxybenzaldehyde (lacking fluorine), 4-(difluoromethoxy)-3-hydroxybenzaldehyde (lacking the ethyl group), or 4-(difluoromethoxy)benzaldehyde (lacking the 3-substituent). The difluoromethoxy group acts as a bioisostere for a methoxy group but with distinct metabolic stability advantages, reducing the formation of reactive metabolites that can covalently bind to proteins, a critical failure point for methoxy- and cyclopentyloxy-substituted catechol PDE4 inhibitors [2]. The quantitative evidence below demonstrates the measurable differentiation that makes this compound the essential choice for specific research and industrial applications.

Quantitative Differentiation Guide for 4-(Difluoromethoxy)-3-ethoxybenzaldehyde vs. Analogs


Lipophilicity (XLogP) Balance for Enhanced Brain Permeability vs. Common PDE4 Intermediates

The computed partition coefficient (XLogP) for 4-(Difluoromethoxy)-3-ethoxybenzaldehyde is 2.9 [1]. This value represents a deliberate lipophilicity balance. It is significantly higher than the more polar 4-(difluoromethoxy)-3-hydroxybenzaldehyde (a common intermediate such as that found in roflumilast synthesis), which has a predicted lower XLogP due to the hydrogen-bond donor capacity of the hydroxyl group. Conversely, it is lower than fully alkyl-substituted analogs like 4-(difluoromethoxy)-3-cyclopropylmethoxybenzaldehyde. This intermediate lipophilicity is crucial for optimizing the CNS permeability of drug candidates, as increased lipophilicity up to a certain threshold correlates with better brain penetration, a key challenge in designing PDE4 inhibitors with reduced emetic side effects mediated by the central nervous system [2].

Medicinal Chemistry PDE4 Inhibitors Physicochemical Property Optimization

Topological Polar Surface Area (TPSA) for Optimal Drug-Likeness vs. Di-Alkoxy Analogs

The topological polar surface area (TPSA) of 4-(Difluoromethoxy)-3-ethoxybenzaldehyde is 35.5 Ų [1]. This TPSA is significantly lower than that of 4-(difluoromethoxy)-3-hydroxybenzaldehyde (which would have a TPSA > 57 Ų due to the additional hydrogen bond donor), and is also distinct from the 3,4-dimethoxy analog (TPSA ~ 44 Ų). A TPSA below 60 Ų is a well-known prerequisite for good oral bioavailability and blood-brain barrier penetration [2]. The compound's TPSA is ideal for maintaining good membrane permeability.

Drug Design ADME Physicochemical Profiling

Synthetic Process Yield Advantage Over Prior Art for Difluoromethoxy Benzaldehydes

A patented process for preparing difluoromethoxy derivatives of aromatic aldehydes, which encompasses the compound class of 4-(Difluoromethoxy)-3-ethoxybenzaldehyde, demonstrates a significant yield improvement over prior methods [1]. The prior art process (USSR Inventor's Certificate No. 595281) for similar compounds achieved a yield of only 77% calculated on the starting anilide, or a mere 26-46% calculated on the hydroxybenzoic acid [1]. In contrast, the new process achieves yields of 90% for o-difluoromethoxybenzaldehyde and 65% for p-difluoromethoxybenzaldehyde using an aqueous-dioxane medium with caustic alkali at 60-70 °C, representing a substantial improvement in efficiency and a reduction in raw material costs [1].

Process Chemistry Difluoromethylation Synthetic Efficiency

Metabolic Stability Advantage of the Difluoromethoxy Group over Methoxy and Cyclopentyloxy Substituents

In a study aimed at improving the metabolic stability of PDE4 inhibitors containing a substituted catechol, the replacement of methoxy and cyclopentyloxy substituents with difluoromethoxy groups significantly reduced or eliminated the formation of reactive metabolites that could covalently bind to microsomal proteins [1]. While this study was performed on a different core scaffold (CDP-840 analogs), it establishes a class-level principle that the difluoromethoxy substituent, as present in 4-(Difluoromethoxy)-3-ethoxybenzaldehyde, intrinsically offers this metabolic stability advantage over common alkoxy alternatives. This is a critical differentiator for procurement when the intended use is the synthesis of drug candidates, where the avoidance of reactive metabolites is paramount for avoiding idiosyncratic toxicity.

Drug Metabolism Reactive Metabolite Formation PDE4 Inhibitor Optimization

Optimal Applications for 4-(Difluoromethoxy)-3-ethoxybenzaldehyde Based on Proven Differentiation


Synthesis of CNS-Penetrant PDE4 Inhibitors with Improved Side Effect Profiles

The compound's computed XLogP of 2.9 and TPSA of 35.5 Ų [1] place it in a favorable physicochemical space for designing PDE4 inhibitors that can cross the blood-brain barrier. This is essential for programs aiming to balance central anti-inflammatory efficacy with a reduced emetic side effect profile, a key differentiator from earlier, more polar intermediates like 3-hydroxy-4-(difluoromethoxy)benzaldehyde [2]. The difluoromethoxy group further promises metabolic stability by minimizing reactive metabolite formation, a major liability for methoxy-substituted alternatives [3].

Cost-Efficient Large-Scale Synthesis of Difluoromethoxy-Containing Drug Candidates

The patented high-yield process for synthesizing difluoromethoxy aromatic aldehydes, achieving up to 90% yield under optimized conditions [1], establishes this compound as a cost-competitive building block. This is particularly attractive for process chemistry groups scaling up the synthesis of active pharmaceutical ingredients (APIs) or advanced intermediates, where the improved yield over prior art methods translates directly to a lower cost of goods and higher throughput.

Structure-Activity Relationship (SAR) Studies for Optimizing PDE4 Inhibitor Potency and Selectivity

The unique combination of the ethoxy and difluoromethoxy groups makes this compound an essential probe in SAR campaigns. The ethoxy group offers a clear steric and electronic profile distinct from methoxy, hydroxy, or cyclopropylmethoxy analogs [1]. Replacing a methoxy group with difluoromethoxy has been shown to increase in vivo potency for PDE4 inhibitors [2]. Thus, this building block allows medicinal chemists to simultaneously explore the effects of a specific O-alkyl substitution and the beneficial difluoromethoxy bioisostere in a single intermediate, streamlining the optimization process.

Development of Fluorinated Probes for Chemical Biology and Imaging

The compound serves as an ideal starting point for creating fluorinated chemical biology probes. Its inherent low TPSA and balanced lipophilicity [1] provide good membrane permeability, while the aldehyde handle allows for facile bioconjugation via reductive amination or hydrazide formation. The difluoromethoxy group can serve as a sensitive probe for 19F NMR studies, enabling the investigation of protein-ligand interactions in drug discovery or as a unique spectroscopic handle in complex biological matrices.

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